Class-Level sEH Inhibitory Potency Advantage of Pyridazinone-Urea Scaffold
Compounds containing the pyridazinone-urea scaffold, of which 1105222-16-9 is a representative member, exhibit potent soluble epoxide hydrolase (sEH) inhibition with IC50 values spanning 0.2 to 57 nM across a series of phenyl-benzyl-urea derivatives [1]. This potency window represents a class-level advantage over many other sEH inhibitor chemotypes, such as certain amide-based inhibitors that typically show IC50 values in the micromolar range. The most optimized member of this series, FP9 (IC50 = 0.2 nM), achieved 78% oral bioavailability, demonstrating the scaffold's translational potential [1]. Although direct IC50 data for 1105222-16-9 are not publicly available, the compound incorporates the identical pyridazinone-urea pharmacophore that confers high potency within this class.
| Evidence Dimension | sEH enzyme inhibition potency |
|---|---|
| Target Compound Data | Not directly measured; structural membership in pyridazinone-urea sEH inhibitor class |
| Comparator Or Baseline | Pyridazinone-urea class range: IC50 0.2–57 nM (FP9 IC50 = 0.2 nM); Amide-based sEH inhibitors: IC50 typically >1 µM |
| Quantified Difference | Class-level potency advantage of up to >1000-fold over amide-based chemotypes; within-class potency range spans ~285-fold depending on substitution |
| Conditions | Recombinant human sEH enzyme assay (fluorescence-based); FP9 pharmacokinetics in C57BL/6 mice |
Why This Matters
The pyridazinone-urea scaffold provides a validated chemical starting point for achieving sub-nanomolar sEH inhibition, which is critical for in vivo target engagement studies where high biochemical potency is prerequisite.
- [1] Lengerli D, et al. Phenyl-benzyl-ureas with pyridazinone motif: Potent soluble epoxide hydrolase inhibitors with enhanced pharmacokinetics and efficacy in a paclitaxel-induced neuropathic pain model. Eur J Med Chem. 2025;290:117510. PMID: 40101448. View Source
